3-benzoylbenzyl 4-methyl-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDCAQXDNVFZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate
Established Synthetic Routes for the Preparation of 3-Benzoylbenzyl 4-Methyl-3-Nitrobenzoate
The synthesis of this compound, an ester, can be approached through several fundamental organic reactions. The choice of method often depends on factors such as desired yield, purity, and the scalability of the reaction.
Esterification Reactions Employing Acid Catalysis
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This method is directly applicable to the synthesis of this compound from 3-benzoylbenzyl alcohol and 4-methyl-3-nitrobenzoic acid. The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed, often through azeotropic distillation.
The general reaction is as follows:
C₆H₅COC₆H₄CH₂OH + HOOC-C₆H₃(CH₃)(NO₂) → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + H₂O
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction is typically carried out in a non-polar solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609), and is heated to reflux. The use of an excess of one of the reactants, usually the less expensive one, can also shift the equilibrium to favor the formation of the ester.
Table 1: Typical Conditions for Acid-Catalyzed Esterification
| Parameter | Condition |
| Reactants | 3-Benzoylbenzyl alcohol, 4-Methyl-3-nitrobenzoic acid |
| Catalyst | Sulfuric acid, p-Toluenesulfonic acid |
| Solvent | Toluene, Benzene |
| Temperature | Reflux |
| Water Removal | Dean-Stark apparatus |
Research on the esterification of structurally similar nitrobenzoic acids has demonstrated the viability of this approach. For instance, the esterification of p-nitrobenzoic acid with glycerol (B35011) has been successfully carried out at temperatures above 100°C using an acid catalyst and an entraining liquid to remove water. sigmaaldrich.com Similarly, the synthesis of methyl 3-nitrobenzoate is well-documented and often involves the reaction of 3-nitrobenzoic acid with methanol (B129727) in the presence of sulfuric acid. ethz.ch
Acylation Strategies Involving Activated Carboxylic Acid Derivatives
To circumvent the equilibrium limitations of Fischer esterification, an alternative strategy involves the use of an activated derivative of the carboxylic acid. The most common activated derivatives are acyl chlorides. In this case, 4-methyl-3-nitrobenzoic acid would first be converted to 4-methyl-3-nitrobenzoyl chloride. This highly reactive acyl chloride can then react with 3-benzoylbenzyl alcohol in the presence of a base to form the desired ester.
The reaction proceeds in two steps:
Formation of the acyl chloride: HOOC-C₆H₃(CH₃)(NO₂) + SOCl₂ → ClOC-C₆H₃(CH₃)(NO₂) + SO₂ + HCl
Acylation of the alcohol: C₆H₅COC₆H₄CH₂OH + ClOC-C₆H₃(CH₃)(NO₂) + Base → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + Base·HCl
The base, typically a non-nucleophilic amine such as pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid produced during the reaction. This method is generally faster and not reversible, often leading to higher yields compared to acid-catalyzed esterification. Information on 4-methyl-3-nitrobenzoyl chloride is available, indicating its potential use in such synthetic schemes. wikipedia.org The related 3-nitrobenzoyl chloride is also a known compound used in various syntheses. researchgate.net
Table 2: Comparison of Esterification Methods
| Feature | Acid Catalysis (Fischer) | Acylation with Acyl Chloride |
| Carboxylic Acid Form | Unactivated | Activated (Acyl Chloride) |
| Reversibility | Reversible | Irreversible |
| Byproducts | Water | HCl (neutralized by base) |
| Reaction Conditions | High temperature, acid catalyst | Often milder, requires base |
| Yield | Moderate to high | Generally high |
Mitsunobu Reaction Protocols for Ester Formation
The Mitsunobu reaction provides a powerful and mild method for the formation of esters from primary or secondary alcohols and carboxylic acids. google.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
C₆H₅COC₆H₄CH₂OH + HOOC-C₆H₃(CH₃)(NO₂) + PPh₃ + DEAD → C₆H₅COC₆H₄CH₂OOC-C₆H₃(CH₃)(NO₂) + Ph₃PO + EtO₂CNHNHCO₂Et
The reaction proceeds with the inversion of stereochemistry at the alcohol's chiral center, if one exists. For a primary alcohol like 3-benzoylbenzyl alcohol, this is not a concern. The Mitsunobu reaction is known for its high yields and tolerance of a wide range of functional groups, making it a suitable, albeit more expensive, option for the synthesis of this compound. The reaction has been successfully used in the synthesis of complex molecules, highlighting its versatility. libretexts.org
Table 3: Reagents for Mitsunobu Esterification
| Reagent Type | Example |
| Alcohol | 3-Benzoylbenzyl alcohol |
| Carboxylic Acid | 4-Methyl-3-nitrobenzoic acid |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) |
Solvent-Free and Mechanochemical Approaches to Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free and mechanochemical approaches are at the forefront of this movement.
Solvent-free synthesis involves running the reaction without a solvent, which reduces waste and can sometimes lead to faster reaction times. For an esterification reaction, this could involve heating the alcohol and carboxylic acid with a solid acid catalyst.
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can often be performed at room temperature and without the need for a solvent.
While these green chemistry approaches are increasingly popular for ester synthesis, specific protocols for the synthesis of this compound are not yet documented in the scientific literature. However, the general principles could be applied, likely involving the grinding of 3-benzoylbenzyl alcohol, 4-methyl-3-nitrobenzoic acid, and a solid acid catalyst in a ball mill.
Precursor Synthesis and Functional Group Transformations
The availability of the starting materials is crucial for any synthetic endeavor. While 4-methyl-3-nitrobenzoic acid is a commercially available compound, the synthesis of the key building block, 3-benzoylbenzyl alcohol, requires consideration.
Preparation of 3-Benzoylbenzyl Alcohol Building Block
The compound 3-benzoylbenzyl alcohol, also known as [3-(hydroxymethyl)phenyl]-phenylmethanone, is a key precursor for the synthesis of the target ester. nih.gov Its synthesis can be envisioned through a couple of reliable methods, primarily involving the functionalization of a benzophenone (B1666685) core.
A plausible and efficient route to 3-benzoylbenzyl alcohol is the reduction of the corresponding carboxylic acid, 3-benzoylbenzoic acid. This starting material is commercially available. sigmaaldrich.comchemicalbook.comnih.gov The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis and can be achieved using various reducing agents.
Synthetic Scheme for 3-Benzoylbenzyl Alcohol:
C₆H₅COC₆H₄COOH + Reducing Agent → C₆H₅COC₆H₄CH₂OH
Table 4: Suitable Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| Borane (BH₃) complex (e.g., BH₃·THF) | THF, room temperature or gentle heating |
It is important to select a reducing agent that will selectively reduce the carboxylic acid without affecting the ketone group. Borane complexes are generally more chemoselective for carboxylic acids over ketones compared to LiAlH₄, making them a preferred choice for this transformation.
Alternatively, 3-benzoylbenzyl alcohol could be prepared via a Friedel-Crafts acylation of a suitable aromatic precursor, although this would likely involve more steps and protection/deprotection strategies. The reduction of the readily available 3-benzoylbenzoic acid represents a more direct and efficient approach.
Synthesis of 4-Methyl-3-Nitrobenzoic Acid and its Derivatives
Alternatively, 4-methyl-3-nitrobenzoic acid can be synthesized from 4-methylbenzoic acid (p-toluic acid) through nitration. The nitration of p-toluic acid with a mixture of nitric acid and sulfuric acid will predominantly yield 4-methyl-3-nitrobenzoic acid due to the directing effects of the methyl and carboxylic acid groups.
A related derivative, 4-(methylamino)-3-nitrobenzoic acid, is synthesized from 4-chloro-3-nitrobenzoic acid. The process involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by acidification to precipitate the desired product. google.com This synthesis highlights a common strategy for introducing an amino group to a nitrated benzoic acid derivative.
The following table summarizes a selection of synthetic methods for 4-methyl-3-nitrobenzoic acid and its derivatives.
Table 1: Synthetic Approaches to 4-Methyl-3-Nitrobenzoic Acid and Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethylnitrobenzene | Nitric Acid | 3-Methyl-4-nitrobenzoic acid | 30-86% | google.com |
| 2,4-Dimethylnitrobenzene | O₂, Cobalt Acetate (B1210297), Acetic Acid | 3-Methyl-4-nitrobenzoic acid | 51% | google.com |
| 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | - | google.com |
Nitration Strategies for Aromatic Systems
Nitration of aromatic systems is a fundamental electrophilic aromatic substitution reaction. cerritos.edu In the context of synthesizing precursors for this compound, the nitration of toluene is a relevant example. The methyl group of toluene is an activating group, making it approximately 25 times more reactive than benzene in such reactions. cerritos.edu The nitration of toluene typically yields a mixture of ortho and para nitrotoluene isomers. cerritos.eduthemasterchemistry.com
The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). cerritos.eduyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring. cerritos.edu
The reaction conditions, such as temperature and the ratio of acids, can be controlled to favor the formation of mononitrotoluene. If the reaction is heated, dinitrotoluene and eventually trinitrotoluene (TNT) can be formed. cerritos.eduthemasterchemistry.com For selective nitration, various other nitrating agents and conditions have been explored. For instance, nitration of toluene with nitric acid in dichloromethane at -20°C has been reported to yield a specific isomer distribution. lukasiewicz.gov.pl Another method involves the use of acetyl nitrate (B79036) in dichloromethane. lukasiewicz.gov.pl
The table below presents different nitrating systems and the resulting isomer distribution in the nitration of toluene.
Table 2: Isomer Distribution in the Nitration of Toluene with Various Reagents
| Nitrating Agent/System | Solvent | Temperature (°C) | % meta-Nitrotoluene | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | - | - | - | cerritos.eduthemasterchemistry.com |
| HNO₃ | Dichloromethane | -20 | 2.56 | lukasiewicz.gov.pl |
| Acetyl Nitrate | Dichloromethane | - | 1.55 | lukasiewicz.gov.pl |
Reaction Mechanisms Governing the Formation of the Ester Linkage
The formation of the ester linkage in this compound from 4-methyl-3-nitrobenzoic acid and (3-benzoylphenyl)methanol can be achieved through several established esterification methods. The choice of method often depends on the steric hindrance of the reactants and the sensitivity of the functional groups present.
Detailed Mechanistic Analysis of Esterification Processes
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. scienceinfo.comchemistrylearner.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which increases the electrophilicity of the carbonyl carbon. scienceinfo.com88guru.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. psiberg.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the ester. scienceinfo.compsiberg.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of one of the reactants. scienceinfo.comorganic-chemistry.org
Steglich Esterification: This method is particularly useful for the synthesis of esters from sterically hindered substrates under mild conditions. fiveable.meyoutube.com It utilizes a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meorganic-chemistry.org The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). fiveable.meorganic-chemistry.org This intermediate is then readily attacked by the alcohol to form the desired ester and a urea (B33335) byproduct. organic-chemistry.org
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. organic-chemistry.orgmissouri.edu It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The reaction begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the carboxylic acid. The alcohol then attacks the phosphonium (B103445) ion, leading to the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. wikipedia.orgchemistrysteps.com Finally, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an S_N2 fashion, yielding the ester with inverted configuration. wikipedia.orgchemistrysteps.com
Kinetic Studies of the Ester Formation Reaction
The rate of ester formation is influenced by several factors, including the structure of the carboxylic acid and the alcohol, the type and concentration of the catalyst, and the reaction temperature.
Kinetic studies on Fischer esterification have shown that the reaction is typically first order with respect to the carboxylic acid. dnu.dp.ua The rate of reaction is generally slower for sterically hindered alcohols and carboxylic acids. For example, tertiary alcohols are prone to elimination under the acidic conditions of Fischer esterification. scienceinfo.com
In a study of the esterification of propionic acid with benzyl (B1604629) alcohol catalyzed by an ion-exchange resin, it was found that the reaction rate was significantly affected by catalyst loading, the molar ratio of alcohol to acid, and the reaction temperature. researchgate.net The activation energy for this reaction was determined to be 42.07 kJ/mol. researchgate.net Another study on the esterification of benzoic acid with 1-butanol (B46404) calculated the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ/mol, respectively. dnu.dp.ua
A direct synthesis of benzyl esters from alkylarenes and carboxylic acids catalyzed by palladium nanoparticles has also been investigated. A kinetic isotope effect of kH/kD = 2.77 indicated that the cleavage of the C(sp³)–H bond of the alkylarene is the rate-determining step in this particular transformation. acs.org
Table 3: Kinetic Data for Selected Esterification Reactions
| Reactants | Catalyst | Activation Energy (kJ/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Propionic acid and Benzyl alcohol | Amberlyst-15 | 42.07 | Rate dependent on catalyst loading, reactant ratio, and temperature. | researchgate.net |
| Benzoic acid and 1-Butanol | p-Toluenesulfonic acid | 58.40 (forward) | First order with respect to benzoic acid. | dnu.dp.ua |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process. A key area of focus is the use of environmentally benign solvents.
Utilization of Environmentally Benign Solvents in Synthesis
Traditional esterification reactions often employ hazardous solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). rsc.org There is a growing interest in replacing these with greener alternatives.
Acetonitrile (B52724) has been explored as a greener solvent for Steglich esterification, showing comparable rates and yields to traditional chlorinated or amide solvents. nih.gov The use of acetonitrile also simplifies the workup process, potentially eliminating the need for column chromatography. nih.gov
Dimethyl carbonate (DMC) is another promising green solvent for Steglich-type reactions. rsc.org Studies have shown that using Mukaiyama's reagent in DMC provides an efficient and more sustainable method for ester synthesis. rsc.org
Other solvents considered to be greener alternatives include ethyl lactate, which can replace toluene, acetone, and xylene in some applications, and various bio-based alcohols and esters. wikipedia.org Water, while not an organic solvent, is a highly attractive green solvent due to its non-toxic and renewable nature. wikipedia.org However, its use in reversible reactions like Fischer esterification requires strategies to remove it from the reaction mixture.
The following table provides a list of potential green solvents and their applications in esterification reactions.
Table 4: Environmentally Benign Solvents for Esterification
| Solvent | Type of Esterification | Advantages | Reference |
|---|---|---|---|
| Acetonitrile | Steglich | Comparable rates and yields to traditional solvents, simplified workup. | nih.gov |
| Dimethyl Carbonate (DMC) | Steglich-type | Safer and more sustainable alternative to DCM and DMF. | rsc.org |
| Ethyl Lactate | General | Can replace toluene, acetone, and xylene. | wikipedia.org |
Catalyst Development for Sustainable Production
The traditional synthesis of esters, often relying on stoichiometric amounts of strong mineral acids like concentrated sulfuric acid, presents significant environmental and handling challenges. mdpi.comtruman.edu Consequently, the development of effective and sustainable catalysts is a primary focus for the production of this compound and related compounds. The goal is to replace hazardous and non-recoverable catalysts with greener alternatives that are efficient, selective, and reusable. organic-chemistry.orgsolubilityofthings.com
A significant area of development is the use of heterogeneous solid acid catalysts. These catalysts are insoluble in the reaction medium, which facilitates their separation from the product mixture and allows for their recovery and reuse over multiple cycles. mdpi.com Research into the esterification of various benzoic acids has demonstrated the high potential of metal-based solid acids. For instance, zirconium and titanium-based catalysts have shown considerable activity. A catalyst with a zirconium-to-titanium atomic molar ratio of 1.2 has been identified as particularly effective for ester synthesis, demonstrating the importance of optimizing the catalyst composition. mdpi.com These solid acids offer a distinct advantage over conventional catalysts by minimizing corrosive waste streams and simplifying product purification. mdpi.com
Another innovative approach involves the development of bimetallic oxide cluster catalysts. labmanager.com Recent studies have highlighted rhodium-ruthenium (RhRu) bimetallic oxide clusters, with mean diameters around 1.2 nm, for their exceptional activity in related coupling reactions. labmanager.com A key advantage of these systems is their ability to use molecular oxygen, a non-toxic and abundant oxidant, with water as the only byproduct. labmanager.com This represents a significant step towards a more sustainable chemical synthesis by maximizing reactant efficiency and minimizing waste. labmanager.com
For the synthesis of nitro-containing esters specifically, polyfluoroalkanesulfonic acids have been patented as effective catalysts. google.com These can be used in small molar percentages (e.g., 2-10 mol%) relative to the nitrobenzoic acid and are effective at temperatures between 60°C and 120°C. A crucial feature of this process is the ability to recover the catalyst from the reaction mixture through water extraction for reuse in subsequent batches, aligning with the principles of sustainable manufacturing. google.com
Table 1: Comparison of Catalytic Systems for Ester Synthesis
| Catalyst Type | Example(s) | Key Advantages | Typical Conditions | Reusability |
|---|---|---|---|---|
| Homogeneous Acid | Concentrated H₂SO₄ | Low cost, high reactivity | Reflux, excess alcohol | No |
| Solid Acid | Zirconium/Titanium Oxides (ZT10) | Easy separation, recoverable, reduced corrosion | 100-150°C | Yes, multiple cycles with similar activity mdpi.com |
| Bimetallic Clusters | RhRu Oxide Clusters | High efficiency, uses O₂ as oxidant, mild conditions | Varies | Potential for reuse labmanager.com |
| Organocatalysts | Polyfluoroalkanesulfonic acids | High activity in low concentrations, recoverable | 60-120°C | Yes, via water extraction google.com |
Atom Economy and Reaction Efficiency Considerations
The efficiency of a chemical synthesis is critically evaluated using metrics derived from the principles of green chemistry. organic-chemistry.org Among the most important of these is atom economy (AE), a concept developed by Barry Trost to measure the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgacs.org
Atom economy is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. wikipedia.org An ideal reaction incorporates all reactant atoms into the final product, achieving an atom economy of 100%. dbpedia.org
The primary synthesis route for this compound is the Fischer-Speier esterification of 4-methyl-3-nitrobenzoic acid with 3-benzoylbenzyl alcohol. The only theoretical byproduct of this reaction is water, leading to a very high atom economy.
Reaction: C₈H₇NO₄ (4-methyl-3-nitrobenzoic acid) + C₁₄H₁₂O₂ (3-benzoylbenzyl alcohol) → C₂₂H₁₇NO₅ (this compound) + H₂O (Water)
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Compound | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Reactant |
| 3-Benzoylbenzyl alcohol | C₁₄H₁₂O₂ | 212.24 | Reactant |
| Total Mass of Reactants | 393.39 | ||
| This compound | C₂₂H₁₇NO₅ | 375.38 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy (%) | 95.42% | [MW(Product) / ΣMW(Reactants)] * 100 |
Reactivity Profiles and Transformational Chemistry of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate
Hydrolytic Stability and Decomposition Pathways
The ester bond in 3-benzoylbenzyl 4-methyl-3-nitrobenzoate is a key reactive site, vulnerable to cleavage by water under acidic, basic, or enzymatic catalysis. The stability of this bond is influenced by both the electronic nature of the 4-methyl-3-nitrobenzoyl group and the steric and electronic properties of the 3-benzoylbenzyl alcohol leaving group.
Acid-Catalyzed Hydrolysis Investigations
The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a well-established mechanism. nih.gov The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (3-benzoylbenzyl alcohol) yields the carboxylic acid (4-methyl-3-nitrobenzoic acid) and regenerates the acid catalyst. nih.gov
The rate of acid-catalyzed hydrolysis is sensitive to the electronic effects of substituents on the aromatic ring. However, for benzoic acid esters, the influence of these substituents is generally less pronounced compared to base-catalyzed hydrolysis. The Hammett plot for acid-catalyzed hydrolysis of substituted benzoic acid esters typically shows a ρ value close to zero, indicating a low sensitivity to electronic effects. acs.org
In the case of this compound, the electron-withdrawing nitro group is expected to have a modest accelerating effect on the hydrolysis rate by slightly increasing the polarization of the carbonyl group. Conversely, the methyl group, being weakly electron-donating, would have a minor retarding effect. The 3-benzoylbenzyl group, as part of the alcohol moiety, primarily exerts a steric influence on the reaction rate. Larger alcohol groups can hinder the approach of water to the carbonyl carbon, potentially slowing down the hydrolysis. However, studies on the hydrolysis of benzyl (B1604629) benzoate (B1203000) have shown that the replacement of an ethyl group with a benzyl group leads to only a slight reduction in the activation energy for hydrolysis. ias.ac.in
Base-Mediated Saponification Mechanisms
The hydrolysis of esters under basic conditions, known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. rsc.orgresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (3-benzoylbenzyl alkoxide), which then deprotonates the newly formed carboxylic acid to give the carboxylate salt and the alcohol (3-benzoylbenzyl alcohol). researchgate.netmdpi.com
Unlike acid-catalyzed hydrolysis, the rate of saponification is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the reaction by stabilizing the negatively charged transition state and increasing the electrophilicity of the carbonyl carbon. This is reflected in the large positive ρ values observed in Hammett plots for the saponification of substituted benzoates. smartstartinstitute.com
For this compound, the strong electron-withdrawing nitro group at the meta position to the ester group is expected to substantially increase the rate of saponification compared to an unsubstituted benzoate. The methyl group at the para position will have a small, rate-retarding effect due to its electron-donating nature.
The following table presents the saponification rate constants for a series of meta- and para-substituted methyl benzoates, illustrating the significant impact of the nitro group on reactivity. bartleby.comchegg.com
Saponification Rate Constants of Substituted Methyl Benzoates
| Substituent | Position | Rate Constant, k (M-1min-1) at 35°C |
|---|---|---|
| p-nitro | para | 102 |
| m-nitro | meta | 63 |
| m-chloro | meta | 9.1 |
| m-bromo | meta | 8.6 |
| -H (unsubstituted) | - | 1.7 |
| p-methyl | para | 0.98 |
| p-methoxy | para | 0.42 |
| p-amino | para | 0.06 |
Enzymatic Hydrolysis Approaches and Specificity
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high chemo-, regio-, and stereoselectivity under mild conditions. numberanalytics.comresearchgate.net These enzymes utilize a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in their active site to facilitate the hydrolysis reaction. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
The specificity of lipases towards different ester substrates is influenced by the steric and electronic properties of both the acyl and the alcohol portions of the ester. Lipases generally show a preference for esters of long-chain fatty acids, but they can also hydrolyze aromatic esters. researchgate.net The structure of the alcohol moiety also plays a crucial role, with some lipases exhibiting bimodal specificity as a function of the alcohol chain length. documentsdelivered.com
For this compound, enzymatic hydrolysis would be expected to yield 4-methyl-3-nitrobenzoic acid and 3-benzoylbenzyl alcohol. The success of this approach would depend on the selection of a lipase (B570770) with an active site that can accommodate the relatively bulky 3-benzoylbenzyl group and the substituted benzoyl moiety. Studies on the lipase-catalyzed hydrolysis of biphenyl (B1667301) esters have demonstrated that these enzymes can exhibit high chemoselectivity, cleaving only one of two ester groups in a symmetric molecule. nih.gov This suggests that selective enzymatic hydrolysis of the target compound is feasible.
Nucleophilic Substitution Reactions on the Nitro Aromatic Ring
The 4-methyl-3-nitrobenzoate portion of the molecule is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the displacement of a suitable leaving group on the aromatic ring by a variety of nucleophiles. While the methyl group itself is not a leaving group, a related compound with a halogen at the 4-position would be highly reactive in SNAr reactions.
Aromatic Nucleophilic Substitution (S_NAr) Mechanisms
The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. psu.edu The aromaticity of the ring is temporarily lost in this intermediate. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com
The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and for the reaction to proceed at a reasonable rate. numberanalytics.com In the case of a hypothetical 4-halo-3-nitrobenzoate derivative, the nitro group is para to the halogen, providing significant activation.
Reactivity with Various Nucleophiles
A wide range of nucleophiles can participate in SNAr reactions. The reactivity of a nucleophile in an SNAr reaction is generally correlated with its nucleophilicity. Stronger nucleophiles react faster. Common nucleophiles include alkoxides, phenoxides, amines, thiols, and carbanions. researchgate.net
The reactivity of different nucleophiles with a given electrophile can be quantified and compared. For instance, the rates of reaction of various nucleophiles with 1-chloro-2,4-dinitrobenzene (B32670) provide a clear indication of their relative reactivities in SNAr reactions.
Relative Reactivity of Nucleophiles in SNAr Reactions
| Nucleophile | Relative Rate |
|---|---|
| Piperidine | 100 |
| Methoxide | 30 |
| Aniline | 1 |
| Hydroxide | 0.3 |
| Water | ~10-6 |
Data adapted from studies on the reactivity with 1-chloro-2,4-dinitrobenzene.
In the context of this compound, if a suitable leaving group were present at the 4-position (e.g., a halogen), it would readily undergo substitution by nucleophiles such as amines (to form anilino or benzylamino derivatives), alkoxides, or thiols. The 3-nitro group would direct the incoming nucleophile to the 4-position and stabilize the intermediate Meisenheimer complex.
Electrophilic Aromatic Substitution Reactions on the Benzoyl and Benzyl Moieties
The 3-benzoylbenzyl moiety contains two distinct aromatic rings available for electrophilic aromatic substitution (EAS): the phenyl ring of the benzoyl group and the central, 1,3-disubstituted benzyl-type ring. Both rings are significantly deactivated due to the presence of electron-withdrawing groups (EWGs).
The benzoyl group's phenyl ring is substituted with a carbonyl group, which is a powerful deactivating, meta-directing substituent. The central ring is substituted with a benzoyl group (-COPh) at C1 and a benzylic ester linkage (-CH₂O(CO)R) at C3. Both of these are electron-withdrawing and thus deactivating. Consequently, forcing conditions are typically required for electrophilic substitution on these rings.
While specific halogenation studies on this compound are not documented in the literature, the regiochemical outcomes can be predicted based on established principles of electrophilic aromatic substitution. A Lewis acid catalyst (e.g., FeCl₃ for chlorination, FeBr₃ for bromination) would be required to polarize the halogen molecule for the reaction to proceed on these deactivated rings.
On the Benzoyl Phenyl Ring: The carbonyl group strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3' and C5'). Therefore, halogenation would be expected to yield a mixture of 3'-halo and 5'-halo substituted products.
On the Central Benzyl Ring: This ring is 1,3-disubstituted with two deactivating groups. The benzoyl group at C1 directs to C5, and the ester-linked methylene (B1212753) group at C3 also directs to C5 (meta to both). Therefore, the C5 position is the most likely site for halogenation, though the reaction would be sluggish due to the combined deactivating effect of two groups. The C2, C4, and C6 positions are highly deactivated.
| Aromatic Ring | Key Substituent(s) | Directing Effect | Predicted Major Product(s) |
|---|---|---|---|
| Benzoyl Phenyl Ring | -CO- (Ketone) | Deactivating, meta-directing | Substitution at C3' and C5' |
| Central Benzyl Ring | -COPh and -CH₂O(CO)R | Deactivating, meta-directing (both) | Substitution at C5 |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that proceed via highly reactive electrophiles (the nitronium ion, NO₂⁺, and sulfur trioxide, SO₃). The nitronium ion is typically generated from a mixture of concentrated nitric and sulfuric acids. quora.com
The directing effects are identical to those in halogenation. The ester and ketone groups are deactivating and direct incoming electrophiles to the meta position. aiinmr.comrsc.org This is due to the relative stability of the intermediate carbocation (sigma complex), where the positive charge does not reside on the carbon atom bearing the electron-withdrawing substituent. rsc.org
Nitration Pathway: Introducing a nitrating mixture (HNO₃/H₂SO₄) under controlled, cool temperatures would be necessary to prevent multiple nitrations and side reactions. savemyexams.comorgsyn.org The reaction is highly exothermic. quizlet.com The primary products would be the meta-nitro derivatives on either the benzoyl ring or the central benzyl ring, with the latter being less favored due to being more heavily deactivated.
Sulfonation Pathway: Using fuming sulfuric acid (H₂SO₄·SO₃), sulfonation would also occur at the meta positions. This reaction is typically reversible, which can be a factor in product distribution, especially at higher temperatures.
Given the presence of a nitro group on the benzoate portion of the molecule already, further nitration would require harsh conditions and would likely lead to a complex mixture of products, making selective synthesis challenging.
Reduction Chemistry of the Nitro Group
The nitro group on the 4-methyl-3-nitrobenzoate portion of the molecule is a key site for chemical transformation, most notably its reduction to a primary amine. This conversion is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. aiinmr.com Various methods exist, each with its own advantages and potential for chemoselectivity. wikipedia.org
Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to anilines. wikipedia.org This process involves molecular hydrogen (H₂) and a metal catalyst.
Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. wikipedia.orgsciencemadness.org The reaction is often carried out in solvents like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. sciencemadness.org
Chemoselectivity Issues: A significant challenge in the hydrogenation of this compound is the presence of other reducible functional groups.
Benzoyl Carbonyl: The ketone can be reduced to a secondary alcohol. This typically requires more forcing conditions than nitro reduction, but over-reduction is a risk. mdpi.com
Benzyl Ester Linkage: The C-O bond of the benzyl ester is susceptible to cleavage by hydrogenolysis, particularly with Pd/C catalysts. scirp.org This would break the molecule into 3-benzoylbenzyl alcohol and 4-methyl-3-aminobenzoic acid.
Achieving selective reduction of the nitro group would require careful selection of the catalyst and reaction conditions (e.g., lower pressure, lower temperature, specific catalyst poisons) to minimize hydrogenolysis and ketone reduction.
A variety of chemical reagents can reduce nitro groups, offering an alternative to catalytic hydrogenation, which can sometimes provide better chemoselectivity.
Metals in Acid: The classic Béchamp reduction, using iron powder in acidic medium (e.g., Fe/HCl or Fe/CH₃COOH), is a widely used industrial method. wikipedia.orgsciencemadness.org Other metal systems like tin(II) chloride (SnCl₂) in concentrated HCl or zinc in acid (Zn/HCl) are also effective. These methods are generally chemoselective for the nitro group in the presence of esters and ketones.
Sodium Hydrosulfite (Na₂S₂O₄): Also known as sodium dithionite, this reagent can selectively reduce nitro groups in aqueous or mixed aqueous/organic solvents. sciencemadness.org
Metal Hydrides: Complex metal hydrides are generally not the reagents of choice for reducing aryl nitro groups to amines. Strong hydrides like lithium aluminum hydride (LiAlH₄) would non-selectively reduce the ester and ketone groups as well as the nitro group (often to an azo compound). Sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards nitro groups and esters under standard conditions but can reduce the ketone. wikipedia.org
| Reagent/Method | Typical Conditions | Expected Product | Potential Side Reactions/Selectivity Issues |
|---|---|---|---|
| H₂, Pd/C | Ethanol, RT-50°C | Amine | High risk of benzyl ester hydrogenolysis; possible ketone reduction |
| Fe/HCl or Fe/AcOH | Reflux | Amine | Good selectivity; workup involves filtering iron salts |
| SnCl₂/HCl | 0°C to RT | Amine | Good selectivity; stoichiometric tin waste |
| LiAlH₄ | THF, Reflux | Azo compound/other | Non-selective; reduces ester and ketone |
| NaBH₄ | Methanol (B129727)/Ethanol | No reaction (on nitro) | Reduces ketone to alcohol; ester is stable |
Reactions Involving the Carbonyl Functionality of the Benzoyl Group
The ketone carbonyl within the benzoyl group is an electrophilic center that can undergo nucleophilic attack. Its reactivity is central to modifying the diarylketone portion of the molecule.
The most common transformation is reduction to a secondary alcohol. This converts the 3-benzoylbenzyl moiety into a 3-(hydroxy(phenyl)methyl)benzyl group. The choice of reducing agent is critical for controlling the reaction's outcome relative to the other functional groups.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. It will readily reduce the ketone to a secondary alcohol while leaving the ester and nitro groups intact. This makes it an ideal choice for the selective transformation of the carbonyl group.
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent. It would reduce the ketone, the ester, and the nitro group, leading to a complete transformation of the molecule.
Catalytic Hydrogenation: As mentioned previously, the ketone can be reduced under catalytic hydrogenation conditions, often requiring higher pressures or more active catalysts than what is needed for nitro group reduction. mdpi.comresearchgate.net For instance, manganese-based catalysts have been studied for the hydrogenation of methyl benzoate, indicating that ester carbonyls can be targeted under specific catalytic conditions. mdpi.com
Beyond reduction, the carbonyl group is a versatile handle for other transformations such as Grignard reactions to form tertiary alcohols, Wittig reactions to form alkenes, or reductive amination to form amines, though these fall into broader synthetic applications. The primary and most selective reaction focusing solely on the carbonyl is its reduction to an alcohol.
Nucleophilic Addition Reactions to the Ketone
The carbonyl group within the 3-benzoylbenzyl moiety of the title compound is structurally analogous to a benzophenone (B1666685), a diaryl ketone. As such, it is susceptible to nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by both the electronic and steric effects of the two flanking aryl rings. quora.com While the phenyl group and the substituted benzyl group provide significant steric hindrance compared to aliphatic ketones, they also stabilize the carbonyl through resonance. quora.com
The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation yields a tertiary alcohol. A classic example of this is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a new carbon-carbon bond. youtube.com
The reactivity of the benzophenone core is generally lower than that of acetophenone (B1666503) or aliphatic ketones due to the increased steric bulk and greater resonance stabilization from the two aromatic rings, which delocalizes the partial positive charge on the carbonyl carbon. quora.com Nevertheless, strong nucleophiles can effectively add to the carbonyl center.
Table 1: Theoretical Nucleophilic Addition Reactions This table outlines potential reactions based on the known reactivity of benzophenone derivatives.
| Nucleophile (Reagent) | Expected Product after Workup | Reaction Type |
|---|---|---|
| Phenylmagnesium Bromide (PhMgBr) | (3-((hydroxydiphenyl)methyl)phenyl)(phenyl)methanone | Grignard Reaction |
| Sodium Borohydride (NaBH4) | (3-((hydroxy(phenyl)methyl)phenyl)(phenyl)methanone | Reduction (See Sec. 3.5.2) |
| Sodium Cyanide (NaCN) / Acid | (3-((cyano(hydroxy)phenyl)methyl)phenyl)(phenyl)methanone | Cyanohydrin Formation |
Reduction of the Ketone to Alcohol
The chemoselective reduction of the ketone in this compound presents a significant synthetic challenge due to the presence of other reducible functional groups, namely the ester and the nitro group. The goal is to convert the ketone to a secondary alcohol without affecting the other parts of the molecule.
Common reducing agents exhibit different levels of reactivity.
Sodium Borohydride (NaBH₄) : This is a mild reducing agent capable of reducing ketones to alcohols. youtube.com It typically does not reduce esters, making it a potentially suitable candidate. youtube.com However, its compatibility with the nitro group must be considered, as some conditions can lead to the reduction of the nitro moiety.
Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent that would reduce the ketone, the ester, and the nitro group. youtube.com
Catalytic Hydrogenation (e.g., H₂/Pd-C) : This method is effective for reducing nitro groups to amines and can also reduce ketones. sciencemadness.org Selectivity would be poor, and the nitro group would likely be the most reactive site.
Clemmensen or Wolff-Kishner Reductions : These methods reduce ketones to alkanes, not alcohols, and the highly acidic (Clemmensen) or basic (Wolff-Kishner) conditions could cleave the ester. The Clemmensen reduction (using zinc amalgam and HCl) is also known to reduce nitro groups. stackexchange.com
A viable strategy for achieving high chemoselectivity involves a two-step process: first, convert the ketone into a derivative that is more readily and selectively reduced, such as a tosylhydrazone. The resulting tosylhydrazone can then be reduced with a mild hydride agent like sodium cyanoborohydride (NaCNBH₃), which is known to be highly selective for imines and their derivatives over other functional groups like esters and nitro groups. stackexchange.com
Table 2: Selectivity of Common Reducing Agents This table compares the expected reactivity of various agents with the functional groups present in the molecule.
| Reducing Agent | Ketone | Ester | Nitro Group | Selectivity for Ketone → Alcohol |
|---|---|---|---|---|
| Sodium Borohydride (NaBH4) | Yes | No | Generally No (Potential for side reactions) | Moderate to High |
| Lithium Aluminum Hydride (LiAlH4) | Yes | Yes | Yes | None |
| H2 / Pd-C | Yes | Yes (under forcing conditions) | Yes (Highly reactive) | Low |
| Tosylhydrazone + NaCNBH3 | Yes (via derivative) | No | No | High |
Transesterification Processes and Alkyl Exchange Reactions
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this reaction would involve the cleavage of the ester bond between the 4-methyl-3-nitrobenzoate carbonyl group and the 3-benzoylbenzyl alcohol moiety. The reaction is typically catalyzed by the addition of a strong acid or base.
In a hypothetical acid-catalyzed transesterification with a simple alcohol, such as ethanol, the carbonyl oxygen of the ester would be protonated, increasing its electrophilicity. A molecule of ethanol would then act as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of 3-benzoylbenzyl alcohol, the new product, ethyl 4-methyl-3-nitrobenzoate, is formed. The reaction is an equilibrium process, and the use of a large excess of the new alcohol or removal of the displaced alcohol can drive the reaction to completion.
Hypothetical Reaction: this compound + CH₃CH₂OH ⇌ Ethyl 4-methyl-3-nitrobenzoate + 3-benzoylbenzyl alcohol
Table 3: Components of a Hypothetical Transesterification Reaction
| Role | Compound |
|---|---|
| Substrate | This compound |
| Reagent Alcohol | Ethanol (Example) |
| Catalyst | H₂SO₄ (Acid) or NaOEt (Base) |
| Displaced Alcohol | 3-benzoylbenzyl alcohol |
| New Ester Product | Ethyl 4-methyl-3-nitrobenzoate |
Photochemical Reactivity and Transformations
The photochemical behavior of this compound is dictated by its two primary chromophores: the benzophenone unit and the nitroaromatic system. rsc.orgrsc.org Both moieties are known to be highly photoactive. Nitroaromatic compounds, especially those with ortho-benzyl groups, are widely recognized for their use as phototriggers, which release a molecule of interest upon irradiation. rsc.org The benzophenone group is also a classic photosensitizer. upenn.edu
Photo-induced Cleavage Reactions
Photo-induced cleavage is a highly probable transformation for this molecule. The structure bears resemblance to ortho-nitrobenzyl (oNB) esters, which are a well-established class of photolabile protecting groups. researchgate.netnih.gov Upon irradiation with UV light (typically in the 300–365 nm range), oNB esters undergo an intramolecular rearrangement that leads to the cleavage of the ester bond. nih.gov This process releases the corresponding carboxylic acid and an o-nitrosobenzaldehyde derivative. researchgate.net
The mechanism for a classic oNB ester involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon. nih.gov This is followed by a molecular rearrangement and subsequent cleavage. nih.gov Although the title compound features a meta-nitro group on the benzoate ring rather than an ortho-nitro group on the benzyl portion, the general principles of nitroaromatic photochemistry suggest a high potential for light-induced reactions. rsc.orgresearchgate.net Irradiation can populate excited states of the nitroaromatic system, potentially leading to bond cleavage through alternative pathways. rsc.orgrsc.org Furthermore, excitation of the benzophenone chromophore could lead to energy transfer or other photochemical processes that result in the cleavage of the ester linkage. nih.gov Studies on esters with naphthyl groups have shown that C-O bond cleavage can occur from higher triplet excited states. nih.gov
Table 4: Key Features of ortho-Nitrobenzyl Ester Photocleavage (as a Model)
| Feature | Description | Relevance to Target Molecule |
|---|---|---|
| Activating Chromophore | ortho-Nitro group rsc.org | Target has a meta-nitro group and a benzophenone chromophore. |
| Wavelength | UV light (e.g., 365 nm) upenn.edu | Similar wavelength would likely be required. |
| Key Mechanistic Step | Intramolecular H-abstraction by the excited nitro group nih.gov | A different mechanism may be operative due to the meta position. |
| Primary Products | Carboxylic acid and a nitroso-aldehyde/ketone researchgate.net | Analogous products (4-methyl-3-nitrobenzoic acid and a nitroso derivative) would be expected. |
Photocyclization and Rearrangement Studies
Photocyclization is a common reaction for certain classes of aromatic compounds, most notably stilbenes, which undergo cyclization upon irradiation to form phenanthrenes. nih.govresearchgate.netresearchgate.net This reaction requires a specific structural motif—two aryl rings connected by a double bond—that allows for a 6π-electrocyclic reaction in the excited state. researchgate.net The structure of this compound lacks this stilbene-like olefinic linkage, making a Mallory-type photocyclization highly unlikely. nih.gov
However, other photochemical rearrangements are known for nitroaromatic compounds. researchgate.net Upon excitation, some nitroaromatics can undergo complex intramolecular redox reactions or rearrangements of the nitro group itself. rsc.orgrsc.org For instance, a nitro group can be converted to a nitrite (B80452) group (nitro-nitrite rearrangement) or participate in reactions leading to the formation of azoxy compounds from the resulting nitroso intermediates formed during photoreduction. researchgate.net While these transformations are theoretically possible, photo-induced cleavage of the ester bond remains the more anticipated pathway due to the inherent lability of the benzyl ester linkage when connected to potent chromophores like nitroaromatics and benzophenones.
Theoretical and Computational Chemistry Studies on 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, electron density distribution, and energy landscapes.
Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energy Minima
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-benzoylbenzyl 4-methyl-3-nitrobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G, would be employed to optimize the molecular geometry and determine its ground-state energy minimum.
These calculations yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For the 4-methyl-3-nitrobenzoate portion, studies on the analogous 4-methyl-3-nitrobenzoic acid have been performed. researchgate.net DFT calculations reveal how the electron-withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) influence the electron density of the aromatic ring. The nitro group significantly lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, while its meta-directing effect is a known characteristic in electrophilic aromatic substitution. ijrti.orgrsc.org Similarly, the benzoyl group acts as an electron-withdrawing substituent, influencing the electronic properties of the benzyl (B1604629) portion of the molecule.
Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical, yet representative, electronic property values for this compound based on calculations of its constituent parts and similar aromatic nitro-compounds.
| Property | Representative Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~6.0 D | Measures overall polarity of the molecule researchgate.net |
Note: These values are illustrative and derived from computational studies on analogous structures like 4-methyl-3-nitrobenzoic acid and nitrobenzene (B124822).
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly strong. For this compound, high-level ab initio calculations could provide a more precise determination of the rotational energy barrier of the nitro group and the torsional angles between the aromatic rings, which are subtly influenced by complex electronic interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations examine a static molecular state, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent or in a condensed phase).
Force Field Development for Molecular Modeling
MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system of particles. For a novel or complex molecule like this compound, a specific and well-validated force field is essential for accurate simulations. The development of such a force field involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces).
Parameters for the aromatic rings and ester linkage can often be adapted from existing force fields like CHARMM or AMBER. However, the nitroaromatic moiety requires special attention. Studies have focused on developing specific CHARMM force field parameters for nitro compounds (C27rn) by fitting them to high-level quantum mechanical calculations and experimental data for molecules like nitrobenzene. nih.govresearchgate.net These specialized parameters are necessary to accurately model the geometry and electrostatic nature of the C-NO2 group. nih.govresearchgate.netsigmaaldrich.com
Conformational Landscapes and Rotational Barriers
This compound has several rotatable single bonds, leading to a complex conformational landscape. The key torsional angles include rotation around the C-O ester bonds, the C-C bond connecting the benzyl group to the ester, and the C-N bond of the nitro group.
MD simulations can explore this landscape by sampling different conformations over time. The results can be visualized as a potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. Studies on similar aromatic polyesters show that torsional barriers at the ester-aromatic carbon bond are sensitive to the bulk environment and packing effects. aip.orgresearchgate.net The barrier to rotation for the nitro group in nitrobenzene, for instance, is relatively low (around 3-5 kcal/mol), indicating significant torsional motion at room temperature. researchgate.net
Table 2: Representative Rotational Energy Barriers This table provides illustrative rotational energy barriers that would be investigated for this compound, based on data from analogous compounds.
| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) | Significance |
| Ar-NO₂ (Nitro Group Rotation) | 3 - 5 | Influences intermolecular packing and electrostatic interactions. researchgate.net |
| Ar-C(O)O (Ester Linkage) | 5 - 8 | Determines the relative orientation of the benzoate (B1203000) ring. aip.org |
| O-CH₂-Ar (Benzyl Linkage) | 2 - 4 | Contributes to overall molecular flexibility and shape. |
Note: These values are illustrative estimates based on computational studies of nitrobenzene and aromatic esters.
Reaction Path Analysis and Transition State Elucidation
Understanding the chemical reactions that this compound might undergo, such as hydrolysis of the ester bond or substitution on one of the aromatic rings, requires an analysis of the reaction pathway. Computational methods can map the potential energy surface from reactants to products, identifying the transition state—the highest energy point along the reaction coordinate.
The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. Computational tools can locate the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true first-order saddle point on the energy surface. For example, in the hydrolysis of the ester, a computational study would model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate (the transition state), and the final cleavage of the C-O bond. acs.org Similarly, for electrophilic substitution, calculations can model the formation of the sigma complex intermediate and determine the relative energy barriers for attack at the ortho, meta, and para positions, explaining the regioselectivity observed. ijrti.orgnih.gov
Potential Energy Surface Mapping for Key Reactions
The formation of this compound via esterification, and its subsequent reactions, can be meticulously studied by mapping the potential energy surface (PES). This computational technique is fundamental to understanding reaction mechanisms, identifying transition states, and determining reaction kinetics.
For a reaction, the PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (reactants, products, intermediates) and first-order saddle points (transition states), are of particular interest. Computational methods, like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), are employed to calculate the energies of various molecular conformations. researchgate.net
A hypothetical PES for the esterification reaction between 3-benzoylbenzyl alcohol and 4-methyl-3-nitrobenzoic acid would elucidate the energy barriers for the reaction, helping to determine the most favorable reaction pathway. For instance, a study on the vapor phase conversion of ferulic acid utilized PES mapping to understand the mechanisms for producing value-added chemicals like methyl-benzoate. researchgate.net Similarly, a benchmark ab initio PES mapping was conducted for the F + CH3NH2 reaction, revealing multiple exothermic and endothermic pathways. researchgate.net
Table 1: Hypothetical Stationary Points on the PES for the Esterification of 3-Benzoylbenzyl Alcohol and 4-Methyl-3-Nitrobenzoic Acid
| Stationary Point | Description | Expected Relative Energy (kcal/mol) |
| Reactants | 3-Benzoylbenzyl alcohol + 4-Methyl-3-nitrobenzoic acid | 0 |
| Transition State 1 | Formation of the tetrahedral intermediate | > 0 |
| Intermediate | Tetrahedral intermediate | < Transition State 1 |
| Transition State 2 | Elimination of water | > Intermediate |
| Products | This compound + Water | < 0 (for an exothermic reaction) |
This table is illustrative and based on general principles of esterification reactions. Actual values would require specific quantum chemical calculations.
Intrinsic Reaction Coordinate (IRC) Calculations
Once a transition state has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path from the transition state downhill to both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products.
The IRC path is defined as the path of steepest descent from the transition state. By following this path, chemists can visualize the geometric changes that occur during the reaction, providing a more dynamic picture of the reaction mechanism than what can be gleaned from the static structures of the reactants, transition state, and products alone. For a complex molecule like this compound, IRC calculations would be crucial to verify the computed transition states for its formation or any subsequent reactions.
Spectroscopic Property Prediction through Computational Methods (Methodological Focus)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization.
Computational Approaches to Predict Nuclear Magnetic Resonance (NMR) Parameters
NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a useful degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method.
The process involves:
Geometry Optimization: The molecule's geometry is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated.
Chemical Shift Calculation: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS), computed at the same level of theory, to obtain the chemical shifts.
For a molecule like this compound, this approach would predict the ¹H and ¹³C NMR spectra. For example, experimental ¹H NMR data for the related methyl 3-nitrobenzoate shows distinct peaks that can be correlated with calculated values. rsc.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for the 4-Methyl-3-nitrobenzoate Moiety (based on data for similar compounds)
| Atom | Experimental Shift (ppm) for Methyl 3-nitrobenzoate rsc.org | Predicted Shift Range (ppm) for this compound |
| Carbonyl C | 164.7 | 164-166 |
| C-NO₂ | 148.1 | 148-150 |
| C-H (ortho to NO₂) | 124.3 | 124-126 |
| C-H (para to NO₂) | 129.5 | 129-131 |
| C-H (ortho to COOR) | 127.2 | 127-129 |
| C-COOR | 131.7 | 131-133 |
| Methyl C | - | ~21 |
Note: The predicted shift ranges are estimations based on known substituent effects and data from related molecules.
Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy (IR and Raman) provides a "fingerprint" of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities.
The standard procedure involves:
Geometry Optimization: As with NMR predictions, the first step is to find the minimum energy geometry.
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and normal modes.
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
DFT calculations on 4-methyl-3-nitrobenzoic acid, a precursor to the target molecule, have shown good agreement between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra. scirp.orgresearchgate.net Key vibrational modes for the nitro group (symmetric and asymmetric stretches) and the carbonyl group are particularly characteristic.
Table 3: Key Calculated Vibrational Frequencies for the 4-Methyl-3-nitrobenzoate Moiety (based on 4-methyl-3-nitrobenzoic acid data) scirp.org
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch | ~1700-1730 | ~1700 |
| NO₂ asymmetric stretch | ~1530 | ~1535 |
| NO₂ symmetric stretch | ~1350 | ~1350 |
| C-O stretch | ~1250-1300 | ~1290 |
Solvent Effects Modeling on Reactivity and Structure
Reactions are most often carried out in a solvent, which can significantly influence the structure, reactivity, and spectroscopic properties of molecules. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides good results for non-specific solvent effects.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. cardiff.ac.uk The solute and a few key solvent molecules are treated with QM, while the rest of the solvent is treated with the less computationally expensive MM force fields. This method is crucial when specific interactions like hydrogen bonding between the solute and solvent are important.
For this compound, an implicit model could be used to predict how its UV-Vis spectrum might shift in solvents of different polarities. An explicit model would be more appropriate for studying the specifics of its hydrolysis, where water molecules directly participate in the reaction.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Analogues (Methodological Basis)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property.
The general workflow for a QSAR study is:
Data Collection: A dataset of molecules with known activities/properties is assembled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.
Model Validation: The model's predictive power is rigorously tested using external and internal validation techniques.
For analogues of this compound, a QSAR model could be developed to predict a property like pesticidal activity or material properties (e.g., as a plasticizer). For instance, by systematically modifying the substituents on the phenyl rings and calculating descriptors for each new analogue, a model could be built to predict which modifications would lead to an enhancement of the desired property, thereby guiding future synthesis efforts.
Advanced Analytical Methodologies for the Study of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is the cornerstone for the isolation and quantitative analysis of 3-benzoylbenzyl 4-methyl-3-nitrobenzoate from reaction mixtures and for assessing its purity. The choice of technique is dictated by the compound's physicochemical properties, including its relatively high molecular weight, polarity imparted by the nitro and carbonyl groups, and its aromatic nature.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound due to the compound's low volatility and strong UV absorbance. Method development focuses on achieving optimal separation from impurities and starting materials.
Given its structure, which includes multiple aromatic rings, a ketone, and a nitro group, reversed-phase HPLC is the most suitable approach. A C18 stationary phase is typically employed, providing the necessary hydrophobic interactions with the aromatic rings of the molecule. Optimization of the mobile phase is critical for achieving sharp, symmetrical peaks with adequate retention. This usually involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient allows for the effective elution of compounds with a range of polarities. A UV detector is the standard choice, set to a wavelength where the benzoyl and nitrobenzoyl chromophores exhibit maximum absorbance, typically in the range of 254-270 nm, to ensure high sensitivity.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; provides elution strength for the analyte. |
| Gradient | 50% B to 95% B over 20 min | Ensures elution of the main compound while separating from more polar or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and resolution. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at 260 nm for high sensitivity to the aromatic and nitro chromophores. |
Gas Chromatography (GC) Applications for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility, which would require excessively high temperatures leading to thermal decomposition. However, GC can be employed for the analysis of more volatile starting materials or potential byproducts in the synthesis pathway. For the target compound itself, derivatization would be necessary to increase its volatility, a step that adds complexity and potential for sample alteration. Therefore, GC is not a primary method for analyzing the intact molecule.
Supercritical Fluid Chromatography (SFC) Methodologies
Supercritical Fluid Chromatography (SFC) presents a modern alternative to both normal-phase HPLC and GC, offering fast, efficient, and green separations. For a moderately polar compound like this compound, SFC can provide significant advantages. The primary mobile phase in SFC is supercritical carbon dioxide, often modified with a small amount of an organic solvent (co-solvent) like methanol to modulate analyte retention.
SFC methods for this compound would likely utilize a packed column with a polar stationary phase to achieve sufficient retention and selectivity. The technique offers rapid analysis times and reduced solvent consumption compared to HPLC.
Table 2: Exemplary SFC Method Parameters for this compound
| Parameter | Specification | Rationale |
| Column | 2-Ethylpyridine, 150 mm x 4.6 mm, 3.5 µm | Polar stationary phase suitable for retaining moderately polar analytes in SFC. |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, non-polar. |
| Mobile Phase B | Methanol | Polar co-solvent to increase elution strength and improve peak shape. |
| Gradient | 5% B to 30% B over 5 min | Rapid gradient for fast analysis times. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Enhances efficiency and reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) at 260 nm | Same detection principle as HPLC, suitable for the analyte's chromophores. |
Advanced Spectroscopic Techniques for Structural Elucidation Methodologies
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. While 1D NMR provides initial information, multi-dimensional techniques are required for complete assignment and confirmation of connectivity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Multi-dimensional NMR spectroscopy provides a detailed map of the molecular structure by revealing through-bond and through-space correlations between different nuclei. For a molecule with multiple, distinct aromatic spin systems and a methylene (B1212753) bridge, these techniques are crucial for assigning each proton and carbon to its correct position.
Two-dimensional Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful experiments for determining proton-proton connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the aromatic rings. For example, it would confirm the connectivity patterns within the 3-benzoylphenyl group and the 4-methyl-3-nitrophenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for establishing the relative orientation of different parts of the molecule. For this compound, a key NOESY correlation would be expected between the benzylic methylene protons (-CH₂-) and the protons on the two adjacent aromatic rings (the 3-benzoylphenyl ring and the 4-methyl-3-nitrophenyl ring), confirming the ester linkage. Correlations between the methyl protons and the adjacent aromatic proton would also be observed.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Type of Information Provided |
| COSY | Adjacent aromatic protons within the benzoyl ring | Confirms the spin system of the benzoyl group. |
| COSY | Adjacent aromatic protons within the 3-nitrobenzoate ring | Confirms the spin system of the nitro-substituted ring. |
| NOESY | Benzylic methylene protons (-CH₂-) and protons on the adjacent aromatic rings | Confirms the ester connectivity and spatial proximity of the benzyl (B1604629) and benzoate (B1203000) moieties. |
| NOESY | Methyl protons (-CH₃) and the adjacent aromatic proton (H-5) on the benzoate ring | Confirms the position of the methyl group relative to the aromatic ring protons. |
HSQC and HMBC for Heteronuclear Correlations
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the covalent framework of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies all direct one-bond correlations between protons and the carbons they are attached to. columbia.edupressbooks.pub For this compound, the HSQC spectrum would show cross-peaks connecting the benzylic protons to the benzylic carbon, the methyl protons to the methyl carbon, and each aromatic proton to its corresponding aromatic carbon. This technique is significantly more sensitive than a standard ¹³C NMR experiment and is crucial for assigning protonated carbons. columbia.edu Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups by displaying their cross-peaks with different phases or colors. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for piecing together the molecular skeleton by revealing longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.eduresearchgate.net Unlike HSQC, it also shows correlations to non-protonated carbons, such as quaternary carbons and carbonyls, which is vital for structural elucidation. researchgate.net For this compound, key HMBC correlations would be expected between the benzylic protons and carbons in the benzoyl ring, the ester carbonyl carbon, and carbons of the benzyl-substituted ring. Similarly, the methyl protons on the nitrobenzoate moiety would show correlations to adjacent aromatic carbons.
A table of predicted key HMBC correlations is presented below.
| Proton(s) | Correlated Carbon(s) (via 2 or 3 bonds) | Moiety |
| Benzylic (-CH₂-) | Ester Carbonyl (C=O), Quaternary carbon of benzyl ring, Ortho carbons of benzyl ring, Ketone Carbonyl (C=O) | Benzyl, Ester, Benzoyl |
| Methyl (-CH₃) | C4 and C2 of the nitrobenzoate ring, C3 of the nitrobenzoate ring | 4-Methyl-3-nitrobenzoate |
| Aromatic Protons | Adjacent and distant aromatic carbons, Carbonyl carbons | Benzoyl, Benzyl, Nitrobenzoate |
Solid-State NMR Methodologies for Crystalline Forms
While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers unique insights into its structure in the crystalline or amorphous solid state. europeanpharmaceuticalreview.com This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov
The primary technique used is Cross-Polarization/Magic-Angle Spinning (CP/MAS). The CP part of the experiment enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. MAS involves spinning the sample at a high frequency at a specific angle (the "magic angle") to average out anisotropic interactions that would otherwise lead to broad, featureless peaks in the solid state.
The resulting ssNMR spectrum reveals distinct chemical shifts for each carbon in the crystal lattice. Different polymorphs will generally produce different spectra due to variations in molecular conformation and intermolecular packing, making ssNMR a powerful tool for identifying and quantifying different solid forms in a sample. nih.gov
Vibrational Spectroscopic Approaches for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
ATR-FTIR is a rapid and convenient method for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. For this compound, the spectrum would be dominated by strong absorptions corresponding to its key functional groups. The presence of two distinct carbonyl groups (ketone and ester) and the nitro group are particularly diagnostic.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O stretch | 1725–1705 |
| Ketone Carbonyl (Aryl) | C=O stretch | 1670–1660 |
| Nitro Group (NO₂) | Asymmetric stretch | 1550–1515 |
| Nitro Group (NO₂) | Symmetric stretch | 1360–1335 |
| Aromatic Ring | C=C stretch | 1600–1450 |
| C-O Stretch | Ester | 1300–1200 |
Data inferred from typical ranges for these functional groups. researchgate.net
Raman spectroscopy is a complementary technique to FTIR. researchgate.net While FTIR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. morressier.com Vibrations that are symmetric and involve a change in the polarizability of the electron cloud tend to produce strong Raman signals.
For this compound, the symmetric stretching vibrations of the aromatic rings and the symmetric stretch of the nitro group are expected to be particularly intense in the Raman spectrum. The carbonyl stretches are also observable. This technique provides a detailed molecular fingerprint that can be used for identification and to study subtle structural changes. researchgate.net
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring "breathing" modes | ~1000 and ~1600 |
| Nitro Group (NO₂) | Symmetric stretch | 1360–1335 |
| Carbonyl Groups (C=O) | C=O stretch | 1725–1660 |
| Methyl Group | C-H bends/stretches | ~1450 and ~2900 |
Data inferred from general principles and data for similar compounds like nitrobenzoates. researchgate.netnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which allows for the calculation of its elemental composition. nih.gov This is a definitive method for confirming the molecular formula of a newly synthesized compound. For this compound (C₂₂H₁₇NO₅), the theoretical exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 parts per million (ppm).
ESI and APCI are soft ionization techniques used to generate gas-phase ions from the analyte for mass analysis, often with minimal fragmentation. researchgate.net
Electrospray Ionization (ESI): ESI is well-suited for polar to moderately polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound, ESI would likely produce a strong signal for the quasi-molecular ion, allowing for accurate mass determination. Tandem mass spectrometry (MS/MS) experiments can then be performed on this isolated ion to induce fragmentation and study the molecule's structure. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar, more volatile compounds. Ionization occurs in the gas phase through reactions with reagent ions. researchgate.net It can sometimes produce more in-source fragmentation than ESI but is a robust alternative if ESI proves inefficient.
The fragmentation of this compound under MS/MS conditions would likely proceed through the cleavage of its most labile bonds, primarily the ester linkage and the benzylic C-O bond. libretexts.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| [C₂₂H₁₇NO₅+H]⁺ (392.11) | 195.05 | C₈H₇NO₃ | Cleavage of the ester bond, forming the benzoylbenzyl cation. |
| [C₂₂H₁₇NO₅+H]⁺ (392.11) | 182.04 | C₁₄H₁₀O | Cleavage of the benzylic C-O bond, forming the protonated 4-methyl-3-nitrobenzoic acid. |
| [C₂₂H₁₇NO₅+H]⁺ (392.11) | 105.03 | C₁₅H₁₂NO₄ | Formation of the benzoyl cation. |
Fragmentation patterns are predicted based on common fragmentation rules for esters and benzyl compounds. miamioh.eduresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique utilized for the detailed structural elucidation of complex molecules like this compound. The methodology involves multiple stages of mass analysis. Initially, the intact molecule is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to form the protonated molecule [M+H]⁺ or other adducts. This precursor ion is then selected in the first mass analyzer.
In the second stage, the selected precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This process imparts energy to the ion, causing it to break apart at its weakest bonds, yielding a series of characteristic product ions. The final stage involves analyzing these product ions in a second mass analyzer, which generates a product ion spectrum.
For this compound, the fragmentation pattern provides unambiguous confirmation of its constituent parts. The ester linkage is a common site for cleavage. Fragmentation would likely lead to the formation of ions corresponding to the acylium ion of 4-methyl-3-nitrobenzoic acid and the 3-benzoylbenzyl carbocation. Further fragmentation of these primary product ions can provide deeper structural insights, such as the loss of the nitro group (-NO₂) or the cleavage of the benzophenone (B1666685) moiety. Analysis of these fragments allows for a definitive confirmation of the molecule's connectivity and identity.
Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Description |
| 406.13 | 283.10 | [C₁₄H₁₁O₂]⁺ | 3-Benzoylbenzyl cation |
| 406.13 | 180.04 | [C₈H₆NO₃]⁺ | 4-Methyl-3-nitrobenzoyl acylium ion |
| 406.13 | 105.03 | [C₇H₅O]⁺ | Benzoyl cation |
| 283.10 | 178.07 | [C₁₄H₁₀]⁺ | Loss of the carbonyl group and a proton from the 3-benzoylbenzyl cation |
| 180.04 | 134.05 | [C₈H₆O₂]⁺ | Loss of the nitro group (-NO₂) from the acylium ion |
Note: The m/z (mass-to-charge ratio) values are predicted based on the chemical structure and may vary slightly in experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of this compound. The technique measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength.
The structure of this compound contains several chromophores—parts of the molecule that absorb light—including the benzoyl group, the nitro-substituted benzene (B151609) ring, and the benzyl aromatic system. The presence of extensive conjugation in these aromatic systems is a key determinant of the UV-Vis spectrum.
X-ray Diffraction Studies for Solid-State Structure Determination (Methodological Focus)
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. The methodology begins with the challenging step of growing a high-quality single crystal, typically achieved through slow evaporation of a saturated solution, vapor diffusion, or controlled cooling techniques.
Once a suitable crystal (typically <0.5 mm in size) is obtained, it is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. The positions and intensities of these diffracted spots are meticulously recorded by a detector.
This diffraction data is then processed to solve the crystal structure. The phase problem is overcome using direct methods or Patterson methods to generate an initial electron density map. This map is refined to build a molecular model, assigning atomic positions. Further refinement optimizes these positions and thermal parameters, resulting in a final structure with high precision. The output provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the crystal packing.
Powder X-ray Diffraction for Polymorphic Investigations
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the compound in its polycrystalline or powder form. This method is particularly crucial for investigating polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, including stability and solubility.
In the PXRD method, a finely ground sample of this compound is exposed to a monochromatic X-ray beam. Instead of producing discrete spots like in SC-XRD, the randomly oriented crystallites in the powder sample produce a diffraction pattern of concentric cones, which are detected as a series of peaks at specific diffraction angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase.
By comparing the PXRD pattern of a bulk sample to the pattern calculated from single-crystal data, one can confirm phase purity. If the compound can form different polymorphs, each will exhibit a unique PXRD pattern. This technique is therefore essential during development and quality control to identify and differentiate between potential polymorphic forms, ensuring the consistency of the solid-state form of the material.
Thermal Analysis Techniques for Purity and Stability Assessment (Methodological Focus)
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for assessing the purity and thermal stability of this compound. The method functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.
A small, precisely weighed amount of the sample is sealed in a pan (e.g., aluminum), and an empty pan is used as a reference. Both pans are heated or cooled at a constant rate. When the sample undergoes a thermal event, such as melting, it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is recorded, producing a thermogram.
For a pure crystalline sample of this compound, the most prominent feature on a DSC thermogram would be a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is taken as the melting point, and the sharpness of the peak is a qualitative indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. The integrated area of the peak (enthalpy of fusion) provides information on the material's crystallinity. DSC can also detect other phase transitions, such as glass transitions or solid-solid transitions between polymorphs, which are critical for understanding the compound's stability under different thermal conditions.
Table 2: Illustrative DSC Data for this compound
| Parameter | Value | Unit | Description |
| Onset Temperature | 125.4 | °C | The extrapolated beginning of the melting transition, often reported as the melting point. |
| Peak Temperature | 127.1 | °C | The temperature at which the rate of heat absorption is maximum. |
| Enthalpy of Fusion (ΔHfus) | 28.5 | J/g | The heat absorbed by the sample during melting, related to its crystallinity. |
| Heating Rate | 10 | °C/min | The rate at which the sample temperature was increased during the analysis. |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis (TGA) is a cornerstone technique in thermal analysis, providing critical insights into the thermal stability and decomposition profile of materials. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. For a given compound, the resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition events occur and the magnitude of each mass loss step. This data is invaluable for understanding the thermal limits of the compound and the nature of its degradation.
Despite the utility of this technique, a thorough search of scientific literature and chemical databases did not yield specific thermogravimetric analysis data for this compound. While studies on the thermal decomposition of related nitroaromatic compounds and benzoates exist, providing a general understanding of how such functional groups might behave under thermal stress, no dedicated TGA studies detailing the specific decomposition pattern, onset temperatures, or discrete weight loss stages for this compound have been published.
Consequently, without experimental data, a detailed discussion of its specific decomposition kinetics, the identity of its gaseous byproducts, or a data table of its thermal degradation profile cannot be provided at this time. The generation of such specific findings would require dedicated laboratory research subjecting the compound to controlled thermogravimetric analysis.
Derivatives and Analogues of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate: Synthesis and Reactivity
Design Principles for Structural Modification and Analog Synthesis
The design of derivatives and analogues of 3-benzoylbenzyl 4-methyl-3-nitrobenzoate is rooted in the strategic manipulation of its chemical architecture to modulate its electronic, steric, and physicochemical properties. Key to this approach is the understanding that the biological activity and material characteristics of a molecule are intrinsically linked to its structure.
The core design principles involve:
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the aromatic rings can significantly alter the electron density distribution across the molecule. This, in turn, influences the reactivity of the ester and ketone functionalities, as well as potential non-covalent interactions with biological targets. For instance, increasing the electron-withdrawing nature of the benzoate (B1203000) moiety can enhance the electrophilicity of the ester carbonyl, potentially increasing its susceptibility to nucleophilic attack.
Steric Hindrance: The size and spatial arrangement of substituents can dictate the molecule's conformation and its ability to fit into binding pockets of enzymes or receptors. Introducing bulky groups near reactive centers can shield them from attack, thereby modifying the compound's reactivity and metabolic stability.
Lipophilicity and Hydrophilicity: The balance between a molecule's affinity for lipids (lipophilicity) and water (hydrophilicity) is a critical determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Modifications to the parent compound can be designed to fine-tune this balance. For example, the introduction of polar functional groups like hydroxyl or amino groups can increase hydrophilicity, while adding alkyl or aryl groups can enhance lipophilicity.
These design principles are not mutually exclusive and are often employed in combination to achieve a desired molecular profile. The synthesis of a focused library of analogues based on these principles allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights into the chemical features essential for a particular application.
Synthesis of Benzoate Ester Analogues with Modified Aromatic Substituents
The benzoate portion of this compound offers a rich canvas for structural modification. The primary methods for synthesizing these analogues involve the esterification of 3-benzoylbenzyl alcohol with a variety of substituted benzoic acids or their corresponding acyl chlorides.
A plausible synthetic route to the parent compound and its benzoate analogues is the Steglich esterification . This method is particularly advantageous as it proceeds under mild conditions and is tolerant of a wide range of functional groups. The reaction typically involves the coupling of a carboxylic acid (the substituted 4-methyl-3-nitrobenzoic acid analogue) and an alcohol (3-benzoylbenzyl alcohol) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Alternatively, the Schotten-Baumann reaction can be employed, where the corresponding substituted benzoyl chloride is reacted with 3-benzoylbenzyl alcohol in the presence of a base, such as pyridine (B92270) or triethylamine.
Variation of Nitro Group Position and Number
The position and number of nitro groups on the benzoate ring are critical determinants of the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the ester linkage.
Synthesis of Isomers:
2-Nitro and 4-Nitro Isomers: The synthesis of isomers with the nitro group at the 2- or 4-position of the 4-methylbenzoic acid precursor can be achieved through established nitration procedures of p-toluic acid, followed by separation of the resulting isomers and subsequent esterification.
Dinitro and Trinitro Analogues: The introduction of additional nitro groups can be accomplished by using more forcing nitration conditions on 4-methylbenzoic acid or by starting with already nitrated precursors. For example, the nitration of 3-nitro-p-toluic acid could yield dinitro derivatives.
Table 1: Hypothetical Reactivity of Nitro-Substituted Benzoate Analogues
| Analogue Name | Nitro Group Position(s) | Expected Relative Reactivity of Ester (Hydrolysis) | Rationale |
| 3-benzoylbenzyl 4-methyl-2-nitrobenzoate | 2 | Higher | The ortho-nitro group exerts a strong inductive and resonance electron-withdrawing effect, increasing the electrophilicity of the ester carbonyl. |
| 3-benzoylbenzyl 4-methyl-4-nitrobenzoate | 4 | Higher | The para-nitro group strongly withdraws electron density through resonance, making the ester more susceptible to nucleophilic attack. |
| 3-benzoylbenzyl 4-methyl-3,5-dinitrobenzoate | 3, 5 | Significantly Higher | The presence of two meta-nitro groups provides a powerful additive electron-withdrawing effect, greatly enhancing the ester's reactivity. |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic landscape of the benzoate ring can be further tuned by introducing a variety of substituents with differing electronic properties.
Synthesis of Analogues with Electron-Donating Groups (EDGs):
EDGs, such as methoxy (B1213986) (-OCH₃), amino (-NH₂), or alkyl groups, can be introduced onto the benzoic acid precursor. For instance, 4-hydroxy-3-methylbenzoic acid can be used as a starting material, with the hydroxyl group being subsequently alkylated to yield a methoxy derivative. The amino group can be introduced via reduction of a nitro group.
Synthesis of Analogues with Electron-Withdrawing Groups (EWGs):
EWGs, such as halogens (e.g., -Cl, -Br), cyano (-CN), or trifluoromethyl (-CF₃), can be incorporated into the benzoic acid precursor using standard aromatic substitution reactions. For example, halogenation of 4-methyl-3-nitrobenzoic acid can provide halo-substituted analogues.
Table 2: Predicted Reactivity of Benzoate Analogues with EDGs and EWGs
| Analogue Name | Substituent on Benzoate Ring | Electronic Nature | Expected Relative Reactivity of Ester (Hydrolysis) | Rationale |
| 3-benzoylbenzyl 3-amino-4-methylbenzoate | 3-Amino | Strong EDG | Lower | The amino group donates electron density to the ring, reducing the electrophilicity of the ester carbonyl. |
| 3-benzoylbenzyl 3-methoxy-4-methylbenzoate | 3-Methoxy | EDG | Lower | The methoxy group increases electron density on the ring through resonance, making the ester less reactive towards nucleophiles. |
| 3-benzoylbenzyl 3-chloro-4-methylbenzoate | 3-Chloro | Weak EWG | Slightly Higher | The chloro group withdraws electron density via induction, slightly increasing the ester's reactivity. |
| 3-benzoylbenzyl 3-cyano-4-methylbenzoate | 3-Cyano | Strong EWG | Higher | The cyano group is a strong electron-withdrawing group, significantly increasing the electrophilicity of the ester carbonyl. |
Synthesis of Benzoylbenzyl Moiety Analogues
Modifications to the benzoylbenzyl portion of the molecule can be achieved by either altering the benzoyl ketone functionality or the benzyl (B1604629) linker region. These changes can have a significant impact on the molecule's three-dimensional shape and its interactions with its environment.
Modifications to the Benzoyl Ketone Functionality
The benzoyl ketone is a key functional group that can be chemically transformed to introduce new properties.
Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). harvard.edu This introduces a hydroxyl group, which can act as a hydrogen bond donor and increase the polarity of the molecule.
Conversion to Oxime: Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) will yield an oxime. Oxime esters are known to have various synthetic applications and can serve as precursors for other functional groups. researchgate.net
Conversion to Ketal/Thioketal: The ketone can be protected as a ketal or thioketal by reacting it with a diol (e.g., ethylene (B1197577) glycol) or a dithiol (e.g., ethane-1,2-dithiol) under acidic conditions. This modification can be used to temporarily mask the reactivity of the ketone during other synthetic steps or to alter the steric and electronic properties of this part of the molecule.
Table 3: Synthetic Approaches to Modify the Benzoyl Ketone
| Modification | Reagents and Conditions | Resulting Functional Group | Expected Change in Properties |
| Reduction | NaBH₄, Methanol (B129727), rt | Secondary Alcohol | Increased polarity, hydrogen bonding capability. |
| Oximation | NH₂OH·HCl, Pyridine, rt | Oxime | Introduction of a new reactive site, potential for geometric isomerism. |
| Ketalization | Ethylene glycol, p-TsOH, Toluene (B28343), reflux | Ketal | Increased steric bulk, protection of the ketone functionality. |
| Thioketalization | Ethane-1,2-dithiol, BF₃·OEt₂, CH₂Cl₂, rt | Thioketal | Increased lipophilicity, potential for further reactions at the sulfur atoms. |
Alterations in the Benzyl Linker Region
Introduction of Ether or Thioether Linkages: An ether or thioether linkage can be introduced by synthesizing the corresponding 3-(phenoxymethyl)phenol or 3-(phenylthiomethyl)phenol and then coupling it with the appropriate 4-methyl-3-nitrobenzoyl chloride. The synthesis of diaryl ethers and thioethers often involves Williamson ether synthesis or nucleophilic aromatic substitution reactions.
Insertion of a Homologue: The benzyl linker can be extended by one or more methylene (B1212753) groups to create a phenethyl or longer chain analogue. This can be achieved by starting with the corresponding 3-(2-phenylethyl)phenol.
Table 4: Proposed Analogues with Modified Benzyl Linkers
| Analogue Name | Linker Modification | Synthetic Precursor for Alcohol Moiety | Expected Impact on Molecular Structure |
| 3-(Phenoxymethyl)phenyl 4-methyl-3-nitrobenzoate | Ether Linker | 3-(Phenoxymethyl)phenol | Increased flexibility and altered bond angles compared to the methylene linker. |
| 3-(Phenylthiomethyl)phenyl 4-methyl-3-nitrobenzoate | Thioether Linker | 3-(Phenylthiomethyl)phenol | Similar to the ether linker but with different electronic properties due to the sulfur atom. |
| 2-(3-Benzoylphenyl)ethyl 4-methyl-3-nitrobenzoate | Homologation (Ethyl Linker) | 2-(3-Benzoylphenyl)ethanol | Increased distance and flexibility between the two aromatic systems. |
Structure-Reactivity Relationship Studies of Synthesized Analogues
The relationship between the chemical structure of analogues of this compound and their reactivity is a critical area of investigation. These studies primarily focus on how modifications to the acyl and alcohol portions of the ester influence its susceptibility to chemical transformations, such as hydrolysis. The electronic and steric effects of substituents play a pivotal role in determining the reaction rates and pathways.
Systematic studies on the alkaline hydrolysis of substituted phenyl and benzyl benzoates provide a foundational understanding of these relationships. For instance, the hydrolysis rates of phenyl esters of substituted benzoic acids are well-described by the Hammett relationship, which correlates reaction rates with the electronic properties (electron-donating or electron-withdrawing) of substituents on the benzene (B151609) ring. In a series of meta- and para-substituted phenyl benzoates, electron-withdrawing groups on the acyl portion generally increase the rate of hydrolysis by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. Conversely, electron-donating groups decrease the rate.
For ortho-substituted analogues, steric effects become significant alongside electronic effects. The Charton equation is often employed to dissect these contributions. Studies on the alkaline hydrolysis of phenyl esters of ortho-substituted benzoic acids have demonstrated that both the inductive effects and the steric bulk of the ortho-substituent influence the reaction rate. researchgate.net
A key factor in the reactivity of benzyl benzoate analogues is the nature of the substituents on both the benzyl and the benzoate rings. In a study of 3,5-bis(trifluoromethyl)benzyl 4-nitrobenzoate, a close analogue to the title compound, the presence of strongly electron-withdrawing trifluoromethyl groups on the benzyl moiety and a nitro group on the benzoate moiety significantly impacts the molecule's electronic properties and, by extension, its reactivity. researchgate.net The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
The interplay of steric and electronic effects is also evident in the regioselective hydrolysis of unsymmetrical imides, which can be considered structural analogues of substituted esters. In these systems, both steric hindrance and the electronic nature of acyl groups dictate the site of cleavage. researchgate.net For example, a p-nitrobenzoyl group, being electron-deficient, can influence the selectivity of hydrolysis. researchgate.net
The following table summarizes the expected influence of substituents on the reactivity of analogues, based on established principles of physical organic chemistry.
| Substituent Position | Substituent Type | Expected Effect on Hydrolysis Rate | Rationale |
| Benzoate Ring (acyl portion) | Electron-withdrawing (e.g., -NO₂) | Increase | Stabilizes the negative charge on the transition state |
| Benzoate Ring (acyl portion) | Electron-donating (e.g., -OCH₃) | Decrease | Destabilizes the negative charge on the transition state |
| Benzyl Ring (alcohol portion) | Electron-withdrawing (e.g., -CF₃) | Increase | Makes the leaving group more stable |
| Benzyl Ring (alcohol portion) | Electron-donating (e.g., -CH₃) | Decrease | Makes the leaving group less stable |
| ortho to Ester Linkage | Bulky group | Decrease | Steric hindrance to nucleophilic attack |
These structure-reactivity relationships are crucial for the rational design of new molecules with tailored stability and reactivity profiles.
Stereochemical Considerations in Analog Synthesis
The synthesis of analogues of this compound can involve the formation of stereocenters, necessitating careful consideration of stereochemical outcomes. While the parent structure of this compound is achiral, the introduction of substituents or modifications to the benzyl or benzoyl moieties can readily lead to chiral molecules. The control of stereochemistry during the synthesis of such analogues is paramount, as different stereoisomers can exhibit distinct biological activities and chemical properties.
One area where stereochemistry is critical is in the synthesis of analogues containing chiral alcohol or acid components. For example, if a chiral substituted benzyl alcohol is used in the esterification reaction, the resulting ester will be chiral. The synthesis of specific stereoisomers (enantiomers or diastereomers) requires either the use of enantiomerically pure starting materials or the application of stereoselective synthetic methods.
Methodologies for the stereoselective synthesis of related structures, such as substituted proline benzyl esters, offer insights into potential strategies. The reaction of N-protected β-aminoaldehydes with benzyl diazoacetate has been shown to produce proline benzyl esters with high diastereoselectivity. lookchem.comresearchgate.net The relative configuration of the product is influenced by the nature of the protecting group on the nitrogen and the substituents on the aldehyde. lookchem.com This suggests that in the synthesis of chiral analogues of this compound, the choice of reactants and catalysts could be used to direct the stereochemical outcome.
For instance, the synthesis of an analogue with a hydroxyl group on the benzylic carbon would create a stereocenter. A stereoselective reduction of the corresponding ketone (a benzoylbenzoyl moiety) could be employed to favor the formation of one enantiomer over the other. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), is a common strategy for achieving enantioselective reductions of ketones.
The following table outlines potential stereochemical challenges and synthetic approaches for analogues of this compound.
| Chiral Feature in Analogue | Potential Synthetic Challenge | Stereoselective Synthetic Approach |
| Chiral center in the benzyl alcohol moiety | Formation of a racemic mixture | Use of an enantiomerically pure starting alcohol; Asymmetric synthesis of the alcohol. |
| Chiral center in the carboxylic acid moiety | Formation of a racemic mixture | Use of an enantiomerically pure starting acid; Asymmetric synthesis of the acid. |
| Diastereomers (multiple stereocenters) | Control of relative stereochemistry | Diastereoselective reactions (e.g., aldol, Michael additions); Use of chiral auxiliaries. |
| Atropisomerism (due to restricted rotation) | Isolation of stable atropisomers | Synthesis designed to favor one rotational isomer; Chromatographic separation. |
The investigation of the stereochemistry of these analogues is not only a synthetic challenge but also a crucial aspect of understanding their interaction with chiral biological systems, such as enzymes and receptors. The spatial arrangement of functional groups can dramatically affect binding affinity and biological activity. Therefore, the development of stereoselective syntheses is a key objective in the study of these compounds.
Role of 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate in Broader Chemical Applications Methodological/conceptual Focus
Potential as a Synthetic Intermediate in Multi-Step Organic Synthesis
The strategic placement of reactive sites within 3-benzoylbenzyl 4-methyl-3-nitrobenzoate makes it a versatile precursor for a variety of complex organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to build molecular complexity.
The structure of this compound allows for a range of chemical transformations, enabling its conversion into diverse functionalized aromatic compounds. The primary reactive centers for such transformations are the nitro group, the benzoyl ketone, and the ester linkage.
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (–NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation would yield 3-benzoylbenzyl 4-methyl-3-aminobenzoate, opening pathways to amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates for introducing a wide array of other functional groups.
Modification of the Ketone: The benzophenone (B1666685) moiety's carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a diphenylmethanol (B121723) derivative. This new hydroxyl group can then be used for further reactions, such as etherification or esterification.
Cleavage of the Ester: The ester bond can be cleaved through hydrolysis. Base-catalyzed hydrolysis (saponification), often using a strong base like sodium hydroxide (B78521), would yield 3-benzoylbenzyl alcohol and 4-methyl-3-nitrobenzoic acid. pearson.comorgsyn.org This separation of the two aromatic components allows for their independent modification and use in separate synthetic routes. Acid-catalyzed hydrolysis is also a viable method. libretexts.org Furthermore, benzyl (B1604629) esters can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), which would also reduce the nitro group. organic-chemistry.org
A summary of these potential transformations is presented in the table below.
| Functional Group | Reagent/Condition | Product Functional Group | Potential Subsequent Products |
| Nitro (–NO₂) | H₂, Pd/C or Sn, HCl | Amine (–NH₂) | Amides, Diazonium Salts, Sulfonamides |
| Ketone (C=O) | NaBH₄ | Secondary Alcohol (–CH(OH)–) | Ethers, Other Esters |
| Ester (–COO–) | NaOH, H₂O (Saponification) | Carboxylate (–COO⁻) & Alcohol (–CH₂OH) | Original acid and alcohol precursors |
| Benzyl Ester | H₂, Pd/C (Hydrogenolysis) | Carboxylic Acid (–COOH) & Toluene (B28343) derivative | Further derivatization of the carboxylic acid |
This table is generated based on established organic chemistry principles and is for illustrative purposes.
As a building block, the compound offers a rigid backbone with multiple points for diversification. The distinct reactivity of each functional group allows for a stepwise and controlled construction of more intricate molecules. For instance, a synthetic strategy could involve:
Selective reduction of the nitro group.
Formation of an amide bond using the newly formed amine.
Subsequent modification of the ketone to introduce a new stereocenter.
Finally, cleavage of the ester to reveal a carboxylic acid for further coupling reactions.
This stepwise approach, leveraging the inherent reactivity differences, makes the molecule a potentially valuable scaffold in combinatorial chemistry and the synthesis of targeted molecular architectures.
Conceptual Frameworks for its Application in Materials Science (Excluding Material Properties)
The molecular structure of this compound contains key features that are conceptually significant in the design of advanced materials.
The compound's precursors could be used in polymerization reactions. For example, the synthesis of the ester involves the reaction of 3-benzoylbenzyl alcohol with 4-methyl-3-nitrobenzoic acid. These precursors, or derivatives thereof, could serve as monomers:
Polyester (B1180765) Synthesis: If the nitro group on 4-methyl-3-nitrobenzoic acid were to be reduced to an amine, and this amine subsequently converted to a hydroxyl group, the resulting difunctional molecule could undergo polycondensation with a diacyl chloride to form a polyester. Similarly, the di-functional nature of the precursors (an alcohol and a carboxylic acid) is the fundamental basis for polyester formation. libretexts.org
Polyamide Synthesis: The reduction of the nitro group to an amine on the 4-methyl-3-nitrobenzoic acid precursor would create an amino acid-like monomer. This could be polymerized to form a polyamide. The benzoylbenzyl alcohol portion, if appropriately functionalized, could also be incorporated into a polymer backbone.
The molecule incorporates both a photosensitive group and an electroactive group, making it an interesting model for designing photo- and electro-responsive materials.
Photoactive Component: The benzophenone unit is a well-known triplet photosensitizer. Upon absorption of UV light, it can promote the formation of reactive species. This principle is fundamental in photochemistry and could be harnessed in designing photo-crosslinkable polymers or photoinitiating systems.
Electroactive Component: The nitroaromatic moiety is a classic electron-acceptor. The presence of the electron-withdrawing nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of that aromatic ring. This makes the compound a potential component in charge-transfer complexes or as an n-type material in organic electronics. The combination of the benzophenone "antenna" and the nitrobenzoate "acceptor" within the same molecule could conceptually lead to intramolecular photoinduced electron transfer systems.
Use as a Model Compound for Mechanistic Studies of Ester Hydrolysis or Aromatic Reactivity
The compound is an excellent candidate for academic studies aimed at understanding fundamental reaction mechanisms.
The rate of ester hydrolysis is highly dependent on the electronic nature of the substituents on the benzoate (B1203000) ring. oieau.fr The presence of both an electron-donating group (the methyl group at position 4) and a strong electron-withdrawing group (the nitro group at position 3) creates an interesting electronic environment.
Studies on the hydrolysis of various substituted methyl benzoates have shown that electron-withdrawing groups, such as a nitro group, significantly increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate. pearson.comoieau.fr Conversely, electron-donating groups decrease the rate.
The specific substitution pattern in 4-methyl-3-nitrobenzoate would provide valuable data to refine quantitative structure-activity relationship (QSAR) models like the Hammett equation, which correlates reaction rates with substituent constants (σ). oieau.fr A comparative study could be designed as follows:
| Compound | Substituent(s) on Benzoate Ring | Expected Relative Rate of Basic Hydrolysis |
| Methyl Benzoate | None | Baseline |
| Methyl 4-Nitrobenzoate | 4-NO₂ (electron-withdrawing) | Much Faster |
| Methyl 3-Nitrobenzoate | 3-NO₂ (electron-withdrawing) | Faster |
| Methyl 4-Methylbenzoate | 4-CH₃ (electron-donating) | Slower |
| Methyl 4-Methyl-3-Nitrobenzoate | 4-CH₃ (donating), 3-NO₂ (withdrawing) | Intermediate/Faster |
This table presents expected relative rates based on established electronic effects of substituents and is for illustrative purposes.
By precisely measuring the hydrolysis rate of this compound, researchers could quantify the competing electronic effects of the ortho-methyl and meta-nitro groups on the reactivity of the ester carbonyl. This would contribute to a more nuanced understanding of aromatic reactivity and reaction mechanisms. oieau.fr
Future Research Directions and Unexplored Avenues for 3 Benzoylbenzyl 4 Methyl 3 Nitrobenzoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 3-benzoylbenzyl 4-methyl-3-nitrobenzoate has not been documented. A primary area of future research would be the development of a synthetic route. The integration of this synthesis into flow chemistry and automated platforms could offer significant advantages. For instance, the nitration and esterification steps, common in the synthesis of related compounds like methyl 3-nitrobenzoate, could be adapted. issr.edu.khrsc.org Flow chemistry could potentially allow for safer handling of nitrating agents and better control over reaction exotherms, which are critical considerations in nitration reactions. rsc.orgyoutube.com Automated platforms could then be used to rapidly screen and optimize reaction conditions such as temperature, residence time, and stoichiometry.
Biocatalytic Approaches for Synthesis and Transformation
Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Future research could explore the use of enzymes for the synthesis or transformation of this compound. For example, lipases could be investigated for the esterification step, potentially offering high chemo- and regioselectivity under mild reaction conditions. Furthermore, nitroreductases could be explored for the selective reduction of the nitro group to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. nih.gov The chemotactic responses of certain bacterial strains to nitroaromatic compounds suggest that microorganisms could be engineered or selected for specific biotransformations of this molecule. nih.gov
Exploration of Novel Catalytic Systems for its Derivatization
The structure of this compound offers multiple sites for further functionalization. The benzoyl and nitro groups, as well as the aromatic rings, are all amenable to catalytic derivatization. Future research could focus on developing novel catalytic systems for these transformations. For example, palladium-catalyzed cross-coupling reactions could be used to modify the aromatic rings. The reduction of the nitro group could be achieved using a variety of catalytic systems, and the resulting amino group would open up a vast array of subsequent chemical modifications. The benzoyl ketone could also be a target for catalytic reductions or other transformations.
Deepening Theoretical Understanding of Complex Reaction Dynamics
Computational chemistry and theoretical studies can provide profound insights into the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to predict its molecular geometry, electronic properties, and spectroscopic signatures (IR, NMR). researchgate.net Such theoretical data would be invaluable for characterizing the compound once it is synthesized. Furthermore, computational modeling could be used to investigate the mechanisms of its potential reactions, helping to rationalize experimental observations and guide the design of more efficient synthetic routes and catalytic systems. For related nitro-containing compounds, DFT has been used to understand reactivity and predict by-product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
